molecular formula C10H12N4O2 B2488506 Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate CAS No. 2103666-85-7

Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate

Cat. No.: B2488506
CAS No.: 2103666-85-7
M. Wt: 220.232
InChI Key: PEELLSZMEJATBH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is a compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves several steps. One common method includes the cyclization of appropriate precursors. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrrolopyrazine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-10(15)7(11)4-6-5-14-9-8(6)12-2-3-13-9/h2-3,5,7H,4,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELLSZMEJATBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=NC=CN=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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